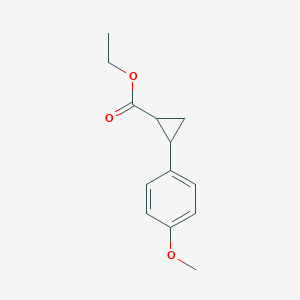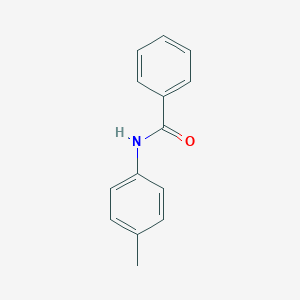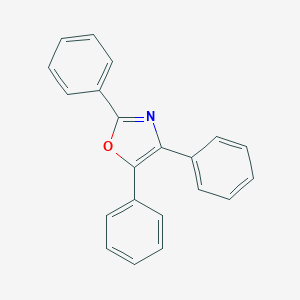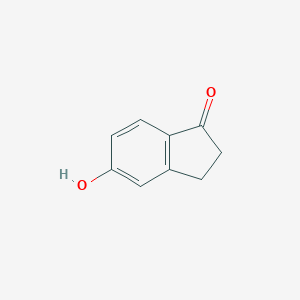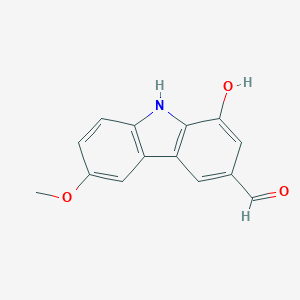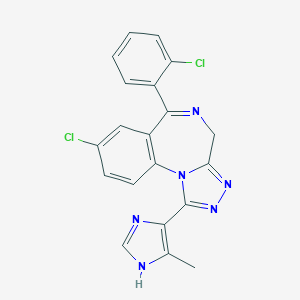
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is commonly known as "CCT" and is a potent and selective GABA-A receptor modulator. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal excitability and the calming effects associated with benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include anxiolysis, sedation, muscle relaxation, anticonvulsant effects, and cognitive impairment. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine in lab experiments include its potent and selective GABA-A receptor modulation, its well-established pharmacological profile, and its potential therapeutic applications in various neurological disorders. However, its limitations include its potential for addiction and abuse, its cognitive impairment effects, and its potential for side effects such as respiratory depression.
Future Directions
For research on 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more selective GABA-A receptor modulators with reduced potential for addiction and abuse. Finally, studies could investigate the potential for combination therapies with other drugs to enhance the therapeutic effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine while minimizing its side effects.
Synthesis Methods
The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves the reaction of 2-amino-5-chlorobenzophenone with 5-methyl-4-imidazolecarboxaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield the final product.
Scientific Research Applications
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
117291-09-5 |
|---|---|
Product Name |
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine |
Molecular Formula |
C20H14Cl2N6 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-18(25-10-24-11)20-27-26-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)28(17)20/h2-8,10H,9H2,1H3,(H,24,25) |
InChI Key |
LJCYNUJQHTZWBW-ZZEZOPTASA-N |
Isomeric SMILES |
CC\1=NC=N/C1=C\2/NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



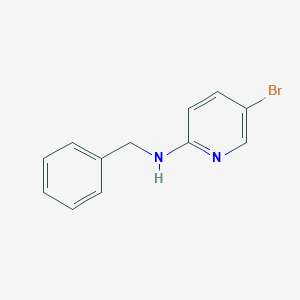

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
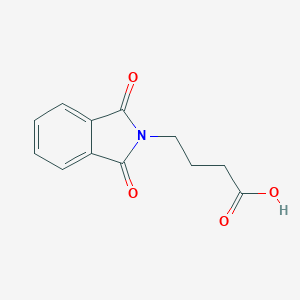

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

